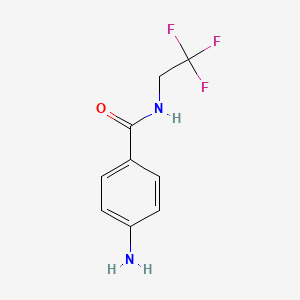

4-amino-N-(2,2,2-trifluoroethyl)benzamide

概要

説明

4-Amino-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group attached to a benzamide backbone and a trifluoroethyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: 4-Amino-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the potential of 4-amino-N-(2,2,2-trifluoroethyl)benzamide derivatives as inhibitors against viral infections. For instance, a series of 4-(aminomethyl)benzamide-based compounds have been developed as potent inhibitors of Ebola virus entry. These compounds exhibit high metabolic stability and are suitable for further optimization as therapeutic agents for viral infections .

Structure-Activity Relationships (SAR):

Research into the structure-activity relationships of benzamides, including derivatives of this compound, has revealed crucial insights into their biological activity. Variations in substituents on the benzamide core significantly affect their potency and selectivity against target enzymes .

Agrochemical Applications

Synthesis of Trifluoromethylpyridines:

this compound serves as a precursor for synthesizing trifluoromethylpyridines, which are key structural motifs in numerous agrochemicals. Over 20 new trifluoromethylpyridine-containing agrochemicals have been developed and received ISO common names due to their enhanced effectiveness against pests.

Veterinary Products:

The compound has also been utilized in the formulation of veterinary products. Several candidates containing the trifluoromethylpyridine moiety derived from this compound are undergoing clinical trials to assess their efficacy in treating animal diseases.

Synthesis and Characterization

Synthetic Methods:

The synthesis of this compound can be achieved through various chemical reactions involving trifluoromethyl diazomethane and other reagents. The compound's synthesis is crucial for its application in drug discovery and agrochemical development .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Diazomethane reaction | 84% | Anhydrous THF at room temperature |

| Amide formation | 40% | Tetrahydrofuran with triethylamine |

| Coupling reactions | 21% | N,N-dimethylformamide at room temperature |

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzamide derivatives demonstrated that certain modifications to the 4-amino group significantly enhanced antiviral activity against filoviruses such as Ebola and Marburg. Compounds exhibiting these modifications showed improved binding affinity to viral proteins, suggesting a promising avenue for therapeutic development .

Case Study 2: Agrochemical Development

In a recent review focusing on the synthesis of trifluoromethylpyridines from this compound, researchers reported successful field trials demonstrating increased crop yields when applying these new agrochemicals compared to traditional formulations. This highlights the compound's potential impact on agricultural productivity.

作用機序

The mechanism by which 4-amino-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

4-Amino-N-(2,2,2-trifluoroethyl)benzamide is structurally similar to other benzamide derivatives, but its trifluoroethyl group imparts unique properties. Some similar compounds include:

4-Amino-N-ethylbenzamide: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

4-Amino-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

These compounds may exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development, contributing to advancements in chemistry, biology, medicine, and industry.

生物活性

4-amino-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10F3N

- Molecular Weight : 201.18 g/mol

- CAS Number : 1171331-39-7

The trifluoroethyl group is significant for enhancing the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound primarily revolves around its interactions with enzymes and receptors. The trifluoroethyl moiety can enhance binding through hydrophobic interactions, while the amino group may participate in hydrogen bonding. This dual interaction facilitates modulation of protein activity, which is critical for therapeutic applications.

Anticancer Potential

The potential anticancer properties of benzamide derivatives have been widely studied. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis .

| Compound | IC50 (nM) against HDAC1 | IC50 (nM) against HDAC2 | Cell Line Tested |

|---|---|---|---|

| 4-amino-N-(trifluoroethyl)benzamide | TBD | TBD | TBD |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | A2780 |

Note: TBD = To Be Determined; Data for 4-amino-N-(trifluoroethyl)benzamide is not yet available but is suggested based on structural similarity.

Case Studies and Research Findings

- Histone Deacetylase Inhibition :

- Antimicrobial Activity :

- Cytotoxicity Studies :

特性

IUPAC Name |

4-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSRGTLQYXZSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269908 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934524-28-4 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934524-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。